molecular formula C12H11FN2O2 B2468723 Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate CAS No. 2089289-04-1

Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate

Cat. No. B2468723
CAS RN: 2089289-04-1
M. Wt: 234.23
InChI Key: IAILIHYVUISFPW-UHFFFAOYSA-N
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Description

“Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate” is a research chemical with the CAS number 2089289-04-1 . It is also known by its synonyms: “2-fluoro-5-(2-methyl-3-pyrazolyl)benzoic acid methyl ester” and "methyl 2-fluoro-5-(2-methylpyrazol-3-yl)benzoate" .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H11FN2O2 . It has a molecular weight of 234.23 . The compound’s structure can be represented by the canonical SMILES string: CN1C(=CC=N1)C2=CC(=C(C=C2)F)C(=O)OC . The InChI string representation is: InChI=1S/C12H11FN2O2/c1-15-11(5-6-14-15)8-3-4-10(13)9(7-8)12(16)17-2/h3-7H,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” has several computed properties. It has a LogP value of 2.01280, indicating its lipophilicity . It has a topological polar surface area of 44.1 , which can give an indication of its ability to cross biological barriers. The compound has a complexity of 288 , and it has 3 rotatable bonds .

Scientific Research Applications

Synthesis and Characterization

Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate and its derivatives have been a focus in organic synthesis due to their structural significance in pharmaceutical chemistry. A notable study involves the synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one via a reaction of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole, demonstrating a method for introducing various substituents at specific positions with high yield, showcasing the compound's versatility in organic synthesis (Hanamoto et al., 2008).

Pharmacological Screening

Another research area explores the pharmacological potentials of derivatives, such as the synthesis and pharmacological screening of novel 6-fluorobenzothiazole substituted pyrazole analogues. These studies have illuminated the structure-activity relationships, indicating the therapeutic relevance of these compounds, especially in antimicrobial and antioxidant activities (Raparla et al., 2013).

Catalytic Applications

Further, the application of pyrazole-containing compounds as ligands in metal complexes for pre-catalysts in cross-coupling reactions has been documented. The synthesis of bulky pyrazole-based ligands and their subsequent use in forming bis(pyrazolyl)palladium(ii) complexes highlight the role of these compounds in enhancing the efficacy of catalytic processes, such as Suzuki–Miyaura cross-coupling reactions, thereby contributing significantly to the field of catalytic chemistry (Ocansey et al., 2018).

Antimicrobial Activity

Additionally, the antimicrobial activities of fluorine-containing pyrazoles and their benzo[d]oxazoles derivatives have been investigated, demonstrating significant antibacterial efficacy against various bacterial strains. Such studies underscore the potential of these compounds in developing new antimicrobial agents, highlighting their importance in medicinal chemistry and pharmaceutical research (Gadakh et al., 2010).

Future Directions

As “Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate” is a research chemical , it may be used in various scientific studies. The future directions of research involving this compound would depend on the results of these studies and the interests of the scientific community. It’s always exciting to see what new discoveries and applications may arise from research involving novel compounds.

properties

IUPAC Name

methyl 2-fluoro-5-(2-methylpyrazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-15-11(5-6-14-15)8-3-4-10(13)9(7-8)12(16)17-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAILIHYVUISFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC(=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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